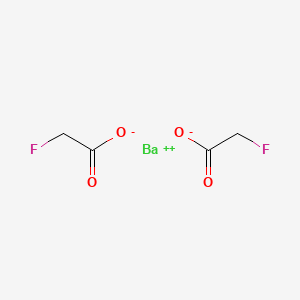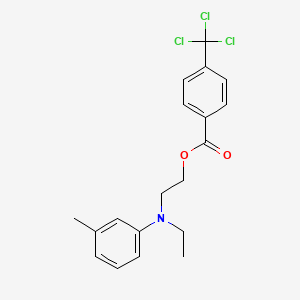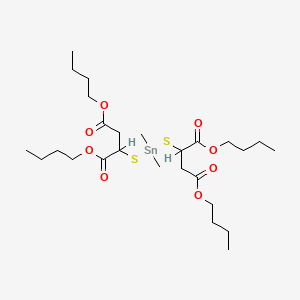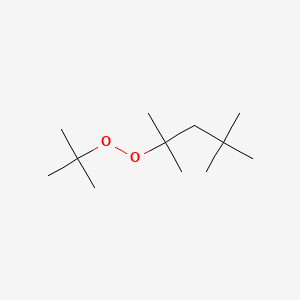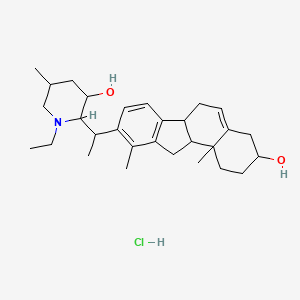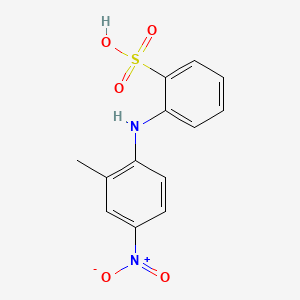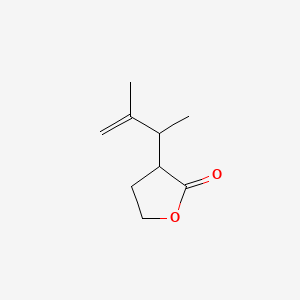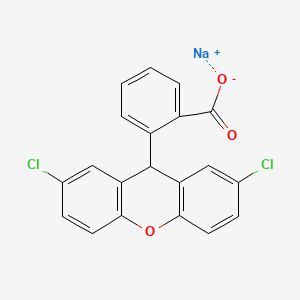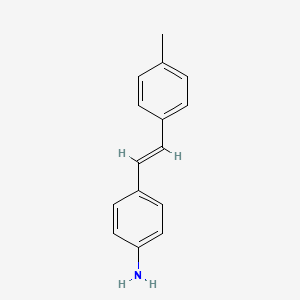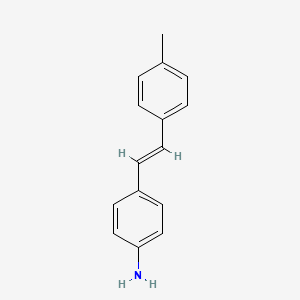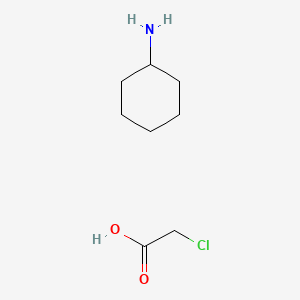
N,N'-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is a complex organic compound with the molecular formula C₃₀H₆₂N₄O₂·C₂H₄O₂. This compound is known for its unique structure, which includes two dodecanamide groups linked by an ethylenebis(iminoethylene) bridge, and an acetate group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate typically involves the reaction of ethylenediamine with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic acid to yield the final product. The reaction conditions often include:
- Temperature: 0-5°C for the initial reaction
- Solvent: Dichloromethane or chloroform
- Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, temperature around 25-30°C.
Reduction: Lithium aluminum hydride in dry ether, temperature around 0-5°C.
Substitution: Nucleophiles like sodium methoxide in methanol, temperature around 25-30°C.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted amides and esters.
Applications De Recherche Scientifique
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. The ethylenebis(iminoethylene) bridge plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-(Ethylenebis(iminoethylene))bismyristamide monoacetate
- N,N’-(Ethylenebis(iminoethylene))bispalmitamide monoacetate
- N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate
Uniqueness
N,N’-(Ethylenebis(iminoethylene))bis(dodecanamide) monoacetate is unique due to its specific chain length and the presence of an acetate group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility and stability, making it more suitable for certain applications in chemistry and biology.
Propriétés
Numéro CAS |
93918-64-0 |
|---|---|
Formule moléculaire |
C30H62N4O2.C2H4O2 C32H66N4O4 |
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
acetic acid;N-[2-[2-[2-(dodecanoylamino)ethylamino]ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C30H62N4O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-29(35)33-27-25-31-23-24-32-26-28-34-30(36)22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h31-32H,3-28H2,1-2H3,(H,33,35)(H,34,36);1H3,(H,3,4) |
Clé InChI |
NGPFCMGUMPMAGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCCNCCNCCNC(=O)CCCCCCCCCCC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



